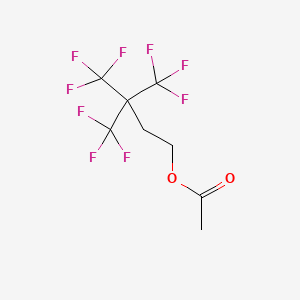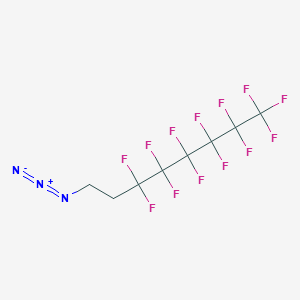
1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate typically involves the reaction of 1-butanol with a fluorinated acetic acid derivative. The reaction conditions may include the use of a catalyst, such as a strong acid or base, and may require specific temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions may convert the acetate group to an alcohol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be used in studies involving fluorinated compounds and their biological interactions.
Industry: Used in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Metabolic or signaling pathways that are influenced by the compound’s presence.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-propionate
- 1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-butyrate
Uniqueness
1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. These properties may include enhanced stability, reactivity, and interactions with biological systems compared to non-fluorinated analogs.
Propiedades
Número CAS |
14115-50-5 |
|---|---|
Fórmula molecular |
C8H7F9O2 |
Peso molecular |
306.13 g/mol |
Nombre IUPAC |
[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl] acetate |
InChI |
InChI=1S/C8H7F9O2/c1-4(18)19-3-2-5(6(9,10)11,7(12,13)14)8(15,16)17/h2-3H2,1H3 |
Clave InChI |
CGWHKAYNBPNNBF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12079999.png)




![3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine](/img/structure/B12080027.png)

![Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)

![Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate](/img/structure/B12080051.png)
![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)

